2-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers
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Overview
Description
2-(Methylsulfanyl)cyclobutan-1-amine, a mixture of diastereomers, is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors. For instance, a [2+2] cycloaddition reaction of alkenes can be employed.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of cyclobutanone with methylthiolate anion.
Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)cyclobutan-1-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2-(Methylsulfanyl)cyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic and mechanical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)cyclopentan-1-amine: Similar structure but with a five-membered ring.
2-(Methylsulfanyl)cyclohexan-1-amine: Similar structure but with a six-membered ring.
2-(Ethylsulfanyl)cyclobutan-1-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(Methylsulfanyl)cyclobutan-1-amine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in mechanistic studies.
Properties
CAS No. |
1934751-35-5 |
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Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
2-methylsulfanylcyclobutan-1-amine |
InChI |
InChI=1S/C5H11NS/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3 |
InChI Key |
WCVZXNMUFFJJIA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCC1N |
Purity |
91 |
Origin of Product |
United States |
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